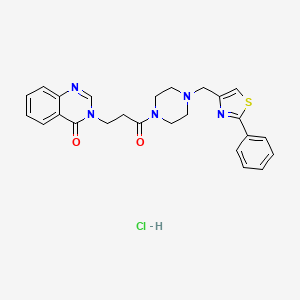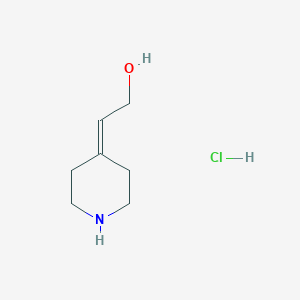
Clorhidrato de 2-(piperidin-4-ilideno)etan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of piperidine and is often used in various chemical and pharmaceutical applications. This compound is known for its role as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation .
Aplicaciones Científicas De Investigación
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
Biology: In biological research, it is used to study protein interactions and degradation pathways.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific proteins.
Mecanismo De Acción
Target of Action
It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . This suggests that the compound may interact with specific proteins to induce their degradation.
Mode of Action
The mode of action of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride involves its role as a linker in PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to ubiquitination and subsequent degradation of the target protein by the proteasome . The rigidity of the linker, such as that provided by 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride, can impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The biochemical pathways affected by 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride are related to the process of targeted protein degradation . By acting as a linker in PROTACs, this compound can influence the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Result of Action
The molecular and cellular effects of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride’s action are related to its role in targeted protein degradation . By facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, this compound can lead to the ubiquitination and subsequent degradation of the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride typically involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under controlled conditions. One common method includes the condensation of piperidine with acetaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-4-yl)ethan-1-ol
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride is unique due to its specific structure that allows it to act as a semi-flexible linker in PROTACs. This flexibility is crucial for the effective recruitment and degradation of target proteins, making it a valuable compound in the field of targeted protein degradation .
Propiedades
IUPAC Name |
2-piperidin-4-ylideneethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h3,8-9H,1-2,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKQYSYJKMUZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)

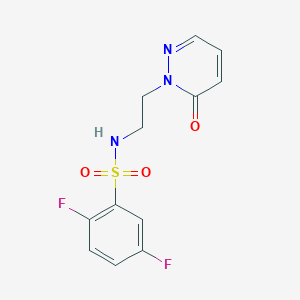
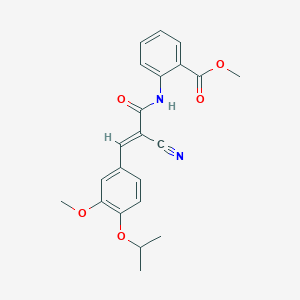
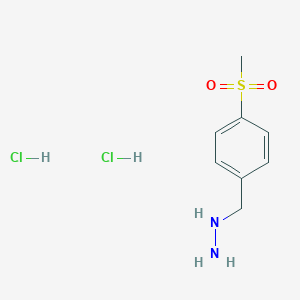
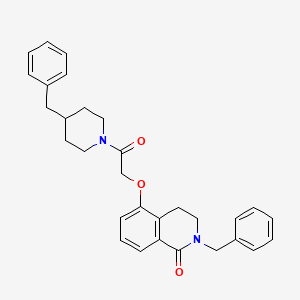
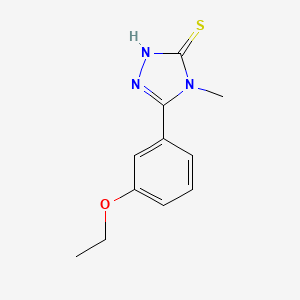
![[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol](/img/structure/B2587888.png)
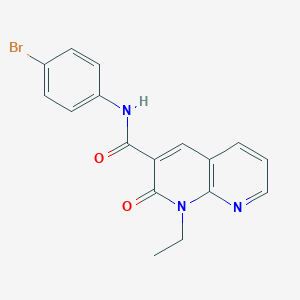
![7,7-dimethyl-N-(thiophen-2-ylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2587893.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2587896.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B2587897.png)
